N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Overview
Description
N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C9H13NO4S and its molecular weight is 231.27. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide has been evaluated for its potential in cancer treatment. Compounds from sulfonamide-focused libraries, including this compound, have been tested in cell-based antitumor screens. Notably, these compounds have shown promise as cell cycle inhibitors and have even progressed to clinical trials. For instance, compounds similar to this compound have been identified as orally active agents disrupting tubulin polymerization, a key process in cell division, making them potentially effective in combating various cancer cell lines (Owa et al., 2002).
Chemical Synthesis and Reactivity
This compound has been involved in studies focusing on chemical synthesis and reactivity. For example, it has been used as a precursor in the preparation of chlorinated products, indicating its versatility in chemical reactions (Pu et al., 2016). Additionally, its crystal structures have been analyzed to understand its supramolecular architecture, which is significant for developing new materials and understanding molecular interactions (Rodrigues et al., 2015).
Molecular Biology and Genomics
In molecular biology and genomics, this compound has been used to study gene expression changes. This research is crucial for understanding the drug-sensitive cellular pathways and the pharmacophore structure required for effective antitumor activity (Owa et al., 2002).
Photodynamic Therapy
Recent studies have explored the use of this compound in photodynamic therapy, particularly in the treatment of cancer. Its derivatives have shown potential in generating singlet oxygen, a critical component in photodynamic therapy aimed at destroying cancer cells (Pişkin et al., 2020).
Tubulin Polymerization Inhibition
The compound has shown potential as a tubulin polymerization inhibitor. This mechanism is valuable in the development of anticancer drugs since it can disrupt the microtubule network crucial for cell division. Such properties have led to its exploration as a therapeutic agent in various cancer treatments (Koyanagi et al., 1994).
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUDZXYVCKKXIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is the primary target of compounds containing N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide in neurons?
A1: Compounds containing this compound, like KN-93, primarily target the α-calcium–calmodulin-dependent protein kinase II (αCaMKII) in neurons. [, , , ]
Q2: How does inhibiting αCaMKII with these compounds affect neuronal activity?
A2: Inhibiting αCaMKII with compounds containing this compound can have several effects on neuronal activity, including:
- Modulating synaptic plasticity: In experimental Parkinson's disease models, KN-93 reversed alterations in corticostriatal synaptic plasticity. []
- Altering NMDA receptor function: These compounds can block the facilitating effect of clozapine on NMDA-induced currents in medial prefrontal cortex pyramidal cells. []
- Influencing dendritic spine plasticity: KN-93 suppressed RGD-induced actin reorganization and synapse remodeling, suggesting a role for CaMKII in integrin-mediated spine remodeling. []
- Affecting neurotrophin secretion: KN-93 inhibited depolarization-induced postsynaptic secretion of BDNF and NT-3, indicating CaMKII's role in this process. []
Q3: What specific molecular changes have been linked to αCaMKII inhibition by KN-93 in the context of Parkinson's disease?
A3: In a Parkinson's disease model, KN-93 normalized αCaMKII autophosphorylation levels and reversed the abnormal assembly and anchoring of the kinase to the NMDA receptor complex. This normalization was associated with improvements in both corticostriatal synaptic plasticity and motor behavior deficits. []
Q4: Does inhibiting CaMKII with these compounds affect dopamine receptor function?
A4: Research suggests that while CaMKII inhibition itself might not directly impact dopamine receptor function, it can influence dopamine-mediated processes. For example, in nucleus accumbens neurons, prolonged reduction of ATP-mediated responses induced by L-Glutamate was abolished by CaMKII inhibitors KN-62 and KN-93, indicating potential interactions between glutamate and nucleotide receptors. []
Q5: Besides neuroscience, are there other biological processes where this compound-containing compounds show activity?
A6: Yes, research indicates that CaMKII activation, potentially targetable by this compound-containing compounds, regulates omega-3 polyunsaturated fatty acid biosynthesis in rat skeletal muscle. This finding suggests a potential role for CaMKII in metabolic diseases and expands the potential applications of these compounds. []
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